molecular formula C23H20FN5O2 B2813379 8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-01-8

8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2813379
CAS No.: 887467-01-8
M. Wt: 417.444
InChI Key: OMXMICFWQOYDER-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation for Potential Antidepressant Agents

Research has focused on the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. A series of these derivatives have been synthesized and assessed for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The studies aimed at identifying potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands, revealing the importance of fluorinated arylpiperazinylalkyl derivatives in providing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activities

The derivatives have been explored for their in vitro and in vivo antidepressant and anxiolytic-like activities. Preliminary pharmacological evaluations suggested that certain derivatives exhibit anxiolytic-like activity, comparable to standard drugs like Diazepam, and behave like antidepressants in animal models (Zagórska et al., 2009). These findings underscore the potential of these compounds as new therapeutics for depression and anxiety disorders.

Molecular Docking and SAR Studies

Structure-activity relationship (SAR) and molecular docking studies have been conducted to understand the interaction of these derivatives with serotoninergic and dopaminergic receptors. These studies have identified compounds with significant affinity for 5-HT1A, 5-HT7, and dopamine D2 receptors, highlighting the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

Safety Profile and Pharmacokinetic Properties

The safety profile and pharmacokinetic properties of these derivatives have also been a subject of investigation. Studies have demonstrated that specific derivatives, distinguished by their structural differences, exhibit varied functional, pharmacological, and pharmacokinetic properties, as well as side effect profiles, encouraging further exploration to fully understand their mechanisms and differences in action (Partyka et al., 2020).

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-14-28-19-20(25-22(28)29(15)18-10-8-17(24)9-11-18)26(2)23(31)27(21(19)30)13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMICFWQOYDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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